Product packaging for (1R)-1-(2-Nitrophenyl)ethylamine(Cat. No.:CAS No. 122779-41-3)

(1R)-1-(2-Nitrophenyl)ethylamine

Cat. No.: B051721
CAS No.: 122779-41-3
M. Wt: 166.18 g/mol
InChI Key: UWYAACMYPJUURZ-ZCFIWIBFSA-N
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Description

(1R)-1-(2-Nitrophenyl)ethylamine is a high-value chiral amine building block of significant importance in synthetic organic chemistry and pharmaceutical research. Its core utility lies in its stereochemically defined (R)-configuration at the benzylic carbon, adjacent to an electron-withdrawing 2-nitrophenyl group. This unique structure makes it an exceptional precursor for the synthesis of chiral ligands, such as oxazolidines and sulfinamides, which are pivotal in asymmetric catalysis for creating enantiomerically pure compounds. Furthermore, it serves as a key intermediate in the development of active pharmaceutical ingredients (APIs) and complex molecules where the introduction of a chiral 1-arylethylamine scaffold is required. The ortho-nitro group provides a versatile handle for further functionalization, including reduction to an aniline for heterocycle formation or participation in cyclization reactions. Researchers leverage this compound's defined chirality to induce stereocontrol in target molecules, study receptor binding interactions due to its structural similarity to biologically active amines, and develop novel analytical methods for chiral separation. This reagent is supplied with guaranteed enantiomeric excess to ensure reproducibility and reliability in your most demanding synthetic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B051721 (1R)-1-(2-Nitrophenyl)ethylamine CAS No. 122779-41-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(2-nitrophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,9H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYAACMYPJUURZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Enantiomerically Pure Amines in Modern Organic Synthesis

Enantiomerically pure amines are foundational building blocks in the synthesis of a vast array of complex molecules, particularly pharmaceuticals. nih.gov It is estimated that between 40% and 45% of small-molecule drugs contain chiral amine fragments. nih.gov The specific spatial orientation of these amines is crucial for their biological activity, as living systems are inherently chiral. Consequently, the demand for single-enantiomer compounds has driven the development of innovative and efficient synthetic methods. nih.govresearchgate.net

Beyond their role as integral components of final products, enantiomerically pure amines are widely employed as:

Chiral Auxiliaries: These temporary modifying groups are attached to a prochiral substrate to direct a stereoselective transformation. After the desired chirality is established, the auxiliary is removed. researchgate.net

Chiral Resolving Agents: They are used to separate racemic mixtures by forming diastereomeric salts that can be separated based on differences in their physical properties, such as solubility. merckmillipore.comsigmaaldrich.com

Chiral Catalysts and Ligands: Chiral amines and their derivatives are essential components of many catalysts, including those used in transition metal catalysis, organocatalysis, and biocatalysis. nih.govfrontiersin.org

The versatility of chiral amines makes them indispensable in asymmetric synthesis, the process of selectively producing one enantiomer of a chiral product. merckmillipore.comsigmaaldrich.com

The Central Role of 1r 1 2 Nitrophenyl Ethylamine in Chiral Chemistry

(1R)-1-(2-Nitrophenyl)ethylamine, a chiral primary amine, has garnered attention for its utility in various aspects of asymmetric synthesis. Its structure, featuring a stereocenter at the benzylic position and an ortho-nitro group on the phenyl ring, imparts unique chemical properties that are advantageous in several applications.

The synthesis of this compound can be achieved through classical resolution of the racemic mixture using a chiral acid or through more advanced methods like asymmetric reductive amination of 2-nitroacetophenone. xgm888.com

Key Applications of this compound:

As a Chiral Building Block: Its defined stereochemistry makes it a valuable starting material for the synthesis of more complex chiral molecules.

In the Synthesis of Chiral Ligands: The amine functionality can be readily modified to create novel chiral ligands for asymmetric catalysis. These ligands can coordinate with metal centers to form catalysts that direct the stereochemical outcome of a reaction.

Historical Development and Contemporary Relevance of Chiral Amines in Catalysis and Asymmetric Synthesis

Classical Resolution Strategies

Classical resolution remains a widely practiced method for separating racemic mixtures into their constituent enantiomers. wikipedia.org This approach involves the conversion of the enantiomeric mixture into a pair of diastereomers, which can then be separated by physical means, most commonly crystallization. wikipedia.org

Diastereomeric Salt Formation with Chiral Acids

A prevalent technique for the resolution of racemic amines is the formation of diastereomeric salts with a chiral acid. wikipedia.org This method relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation through fractional crystallization. wikipedia.org

The choice of the chiral resolving agent is paramount for a successful resolution. A variety of chiral acids are commercially available and can be screened for their effectiveness in resolving a particular racemate. onyxipca.com For the resolution of amines like 1-(2-nitrophenyl)ethylamine, derivatives of tartaric acid are frequently employed. wikipedia.orgonyxipca.com The effectiveness of a resolving agent is influenced by several factors, including the proximity of the chiral center to the functional group involved in salt formation. justia.com

Key considerations for selecting an optimal resolving agent:

Availability and Cost: The resolving agent should be readily available in high optical purity and at a reasonable cost, especially for large-scale applications. onyxipca.comjustia.com

Chemical Stability: The agent must be stable and not prone to racemization under the resolution conditions. justia.com

Formation of Crystalline Salts: The ability to form well-defined, crystalline salts with the racemate is essential for separation by crystallization. onyxipca.com

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid and its derivatives like (+)-dibenzoyltartaric acid. onyxipca.com

(-)-Mandelic acid. onyxipca.com

(1S)-(+)-10-Camphorsulfonic acid. onyxipca.com

The selection process often involves screening a panel of candidate resolving agents to identify the one that provides the best separation efficiency, characterized by high diastereomeric excess (d.e.) and yield. rug.nl

The solvent system plays a crucial role in the efficiency of diastereomeric salt crystallization. The solubility of the diastereomeric salts can vary significantly with the choice of solvent, thereby influencing the yield and purity of the desired enantiomer. researchgate.net A systematic screening of different solvents and solvent mixtures is often necessary to identify the optimal conditions. researchgate.net For instance, a mixture of 2-propanol and heptane (B126788) has been identified as an effective solvent system for certain diastereomeric salt crystallizations. researchgate.net The presence of water in alcohol-based solvent systems can also impact the hydrogen-bonding network within the crystal lattice, potentially enhancing the resolution efficiency. rsc.org

Table 1: Factors Influencing Solvent Selection for Diastereomeric Crystallization

FactorDescription
Solubility Differential The solvent should maximize the solubility difference between the two diastereomeric salts.
Crystal Habit The solvent can influence the shape and size of the crystals, which affects filtration and washing.
Nucleation and Growth The solvent system impacts the kinetics of crystal nucleation and growth.
Solvate Formation The possibility of the solvent being incorporated into the crystal structure (solvate formation) should be considered.

Optimizing the resolution process involves careful control of various parameters to maximize the yield and enantiomeric purity of the target compound. researchgate.net Key process parameters include temperature, cooling rate, and agitation. The stoichiometry of the resolving agent is also a critical factor; using a sub-stoichiometric amount (e.g., 0.5 molar equivalents) can be an efficient strategy for initial screening. onyxipca.com Seeding the crystallization with a small amount of the desired pure diastereomeric salt can significantly improve the efficiency and reproducibility of the resolution. onyxipca.com

"Dutch Resolution" Utilizing Families of Resolving Agents

The "Dutch Resolution" is a powerful technique that employs a mixture of structurally related resolving agents, often referred to as a "family," instead of a single agent. justia.comresearchgate.net This approach can lead to a synergistic effect, resulting in better separation than what can be achieved with any of the individual resolving agents alone. researchgate.net For example, a family of tartaric acid derivatives, such as dibenzoyltartaric acid, ditolyltartaric acid, and tartaric acid itself, can be used together. justia.com The immediate precipitation of a crystalline salt with high enantiomeric excess is often observed when a solution of a racemic substrate is treated with such a mixture. justia.com

Enantioselective Synthetic Approaches

As an alternative to classical resolution, which inherently has a maximum theoretical yield of 50% for the desired enantiomer, enantioselective synthesis aims to directly produce the target enantiomer with high optical purity. wikipedia.org These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a chemical reaction. tcichemicals.com

One prominent enantioselective method is the use of transaminases. These enzymes can catalyze the asymmetric amination of a prochiral ketone to produce a chiral amine with high enantiomeric excess. rsc.org For example, transaminases have been successfully applied in the synthesis of various enantiopure phenylpropan-2-amine derivatives. rsc.org Another approach involves the asymmetric reduction of a ketone precursor, where a chiral reducing agent or catalyst directs the formation of the desired stereoisomer of the corresponding alcohol, which can then be converted to the amine. researchgate.net

Table 2: Comparison of Synthetic Methodologies

MethodologyAdvantagesDisadvantages
Classical Resolution Well-established, robust, applicable to a wide range of compounds. wikipedia.orgonyxipca.comTheoretical maximum yield of 50%, requires screening of resolving agents and solvents. wikipedia.org
"Dutch Resolution" Can provide rapid and efficient resolution with high enantiomeric purity. justia.comresearchgate.netRequires a suitable family of resolving agents.
Enantioselective Synthesis Potentially 100% theoretical yield, avoids separation of enantiomers. wikipedia.orgMay require development of specific catalysts or complex synthetic routes. tcichemicals.com

Asymmetric Reduction Reactions

Asymmetric reduction of a prochiral ketone, 2'-nitroacetophenone (B117912), is a primary strategy for the synthesis of this compound. This approach leverages chiral catalysts or auxiliaries to control the stereochemical outcome of the reduction, yielding the desired (R)-enantiomer with high selectivity.

Borane-Mediated Reductions with Chiral Catalysts

The borane-mediated reduction of 2'-nitroacetophenone is a well-established method for producing 1-(2-nitrophenyl)ethanol, a precursor to the target amine. The use of chiral catalysts in conjunction with borane (B79455) reagents, such as borane-methyl sulfide (B99878) complex, allows for the enantioselective reduction of the ketone. For instance, the reduction of (2-nitro-phenyl)-acetonitrile with a borane-methylsulfide complex in tetrahydrofuran, followed by reflux, yields 2-(2-NITRO-PHENYL)-ETHYLAMINE. chemicalbook.com The subsequent conversion of the resulting chiral alcohol to the amine can be achieved through various standard functional group transformations.

Enantioselective Transformation of Ketones to Nitroolefins

Another approach involves the transformation of the ketone into an intermediate that is more amenable to asymmetric reduction. While direct searches did not yield specific examples for the synthesis of this compound via a nitroolefin intermediate, this strategy is a recognized pathway in asymmetric synthesis. nih.govrsc.org The general principle involves converting a ketone to a nitroolefin, which can then undergo enantioselective reduction to introduce the chiral amine functionality. This method often provides access to chiral amines with high enantiomeric purity.

Stereocontrolled Reduction Protocols

Stereocontrolled reduction of 2'-nitroacetophenone is a key step in many synthetic routes. Asymmetric reductive amination of 2-nitroacetophenone using a chiral Ru–BINAP catalyst is an elegant method for directly obtaining the chiral amine. xgm888.com This method avoids the need for a separate resolution step and can provide the desired (S)-enantiomer, which can be conceptually applied to the synthesis of the (R)-enantiomer by using the appropriate catalyst enantiomer.

PrecursorReagent/CatalystProductKey Features
2-NitroacetophenoneChiral Ru–BINAP catalyst(S)-1-(2-Nitrophenyl)ethanamineAsymmetric reductive amination, direct formation of the chiral amine. xgm888.com

Nucleophilic Addition Strategies

Nucleophilic addition reactions to imine or imine-like substrates derived from 2'-nitroacetophenone offer an alternative and powerful approach to establishing the chiral center of this compound. These methods often employ chiral auxiliaries to direct the stereochemical course of the addition of a methyl group.

Organolithium Reagent Additions to Chiral Oxime Ethers

A versatile method for the enantioselective synthesis of primary 1-(aryl)alkylamines involves the nucleophilic addition of organolithium reagents to chiral oxime ethers. nih.gov In this strategy, an (E)-arylaldehyde oxime ether, bearing a chiral auxiliary derived from (R)-mandelate, undergoes nucleophilic addition with an organolithium reagent. nih.gov This process proceeds through a six-membered chelate to yield a diastereomerically enriched adduct. Subsequent reductive cleavage of the N-O bond removes the chiral auxiliary and furnishes the desired chiral amine. nih.gov The use of methyllithium (B1224462) as the organolithium reagent allows for the introduction of the methyl group necessary for the formation of 1-(aryl)ethylamines. nih.gov

Diastereoselective Methyl Addition Techniques

The diastereoselective addition of a methyl group to a prochiral imine or a related derivative is a cornerstone of this synthetic approach. The aforementioned method utilizing chiral oxime ethers exemplifies this technique. nih.gov The synthetic utility of this diastereoselective methyl addition has been demonstrated in the asymmetric synthesis of various biologically active molecules. nih.gov The choice of the chiral auxiliary is crucial in directing the approach of the methyllithium reagent to the C=N double bond, thereby controlling the stereochemistry of the newly formed chiral center.

Starting MaterialReagentChiral AuxiliaryProductDiastereomeric Ratio
(E)-Arylaldehyde oxime etherMethyllithium(1S)-2-hydroxy-1-phenylethyl or (2R)-1-hydroxy-2-phenylethyl(R)- or (S)-1-(aryl)ethylamineDiastereomerically enriched nih.gov
HemiaminalPhenyllithiumN-tert-ButanesulfinylProtected amine99:1

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free alternatives that often proceed under mild conditions with high enantioselectivity. The synthesis of chiral amines, including derivatives of phenylethylamine, has been a significant area of application for this technology.

Asymmetric Phase-Transfer Alkylation utilizing Chiral Catalysts

Asymmetric phase-transfer catalysis (PTC) is a potent method for the enantioselective synthesis of α-amino acids and their derivatives. This technique typically involves the generation of a Schiff base from a glycine (B1666218) equivalent, which is then deprotonated and alkylated in a biphasic system. The stereochemical outcome is controlled by a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids. nih.govscite.ai

The general approach involves the benzophenone (B1666685) imine of glycine, which, in the presence of a chiral catalyst and a base, can be alkylated with an appropriate electrophile. For the synthesis of a precursor to this compound, this would involve the use of a 2-nitrobenzyl halide. The chiral catalyst forms a tight ion pair with the enolate of the glycine imine, shielding one face and directing the incoming electrophile to the opposite side, thus inducing asymmetry. O-Alkyl N-anthracenylmethyl derivatives of Cinchona alkaloids have proven to be effective catalysts in such transformations, affording high levels of enantiomeric excess. nih.gov While direct synthesis of the target compound via this method is not extensively documented in readily available literature, the principle has been widely applied to a range of α-amino acid derivatives. nih.govrsc.orgnih.gov

Table 1: Representative Data for Asymmetric Phase-Transfer Alkylation of Glycine Imines

CatalystAlkylating AgentSolventBaseTemp (°C)Yield (%)ee (%)Reference
Cinchona-derived Quaternary Ammonium SaltBenzyl BromideCH2Cl2/H2OCsOH·H2ORT9599 nih.gov
Dual Cinchona Quinuclidinium SaltVarious Benzyl HalidesToluene/H2OKOH092-9992-99 rsc.org
Chiral Quaternary Ammonium Salt (with Pd catalyst)Allyl AcetatesCH2Cl2K2CO30up to 98up to 95 nih.gov

Note: This table presents data for analogous reactions to illustrate the efficacy of the methodology.

Asymmetric Michael Additions to α,β-Unsaturated Carboxylic Acids

The asymmetric Michael addition represents another cornerstone of organocatalysis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing chiral amines, a common strategy involves the conjugate addition of a nucleophile to a nitroalkene, such as nitrostyrene (B7858105) or its derivatives. The resulting nitroalkane can then be reduced to the corresponding amine.

For the synthesis of this compound, a plausible, albeit indirect, route would involve the asymmetric Michael addition of a suitable one-carbon nucleophile (e.g., a cyanide equivalent or a nitromethane (B149229) derivative) to 1-nitro-2-vinylbenzene. However, a more common approach in the literature is the addition of various carbon nucleophiles to β-nitrostyrenes, catalyzed by chiral organocatalysts like thioureas, squaramides, or diarylprolinol silyl (B83357) ethers. nih.govmdpi.commdpi.com These catalysts activate the nitroalkene through hydrogen bonding and direct the approach of the nucleophile, thereby controlling the stereochemistry of the newly formed stereocenter. For example, the addition of malonates to nitrostyrenes in the presence of a chiral thiourea (B124793) catalyst can proceed with high diastereo- and enantioselectivity. mdpi.com Subsequent chemical transformations would be required to convert the adduct into the target amine.

Table 2: Representative Data for Organocatalytic Asymmetric Michael Additions to Nitroalkenes

Catalyst TypeNucleophileElectrophileSolventYield (%)ee (%)Reference
Chiral ThioureaAcetophenonetrans-β-NitrostyreneToluene9597 mdpi.com
Diarylprolinol Silyl EtherPropanalβ-NitrostyreneDioxane7596 nih.gov
(R,R)-DPEN-thioureaCyclohexanoneVarious NitroalkenesWater88-9976-99 mdpi.com

Note: This table presents data for analogous reactions to illustrate the potential of the methodology.

Chiral Binaphthyl Phosphate (B84403) Organocatalysis in Pictet–Spengler Reactions

The Pictet-Spengler reaction is a classic transformation for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. nih.gov The development of an asymmetric variant using chiral Brønsted acids, particularly chiral phosphoric acids (CPAs) derived from BINOL (1,1'-bi-2-naphthol), has been a significant advancement. dicp.ac.cndicp.ac.cn

These CPAs can protonate the intermediate imine, forming a chiral ion pair that directs the intramolecular cyclization to occur enantioselectively. nih.govmdpi.com While the Pictet-Spengler reaction is primarily used for the synthesis of heterocyclic systems, its underlying principle of asymmetric iminium ion catalysis is relevant. A direct application to synthesize an acyclic amine like this compound is not the primary use of this reaction. However, the ability of chiral phosphoric acids to catalyze reactions involving imines with high enantioselectivity is a testament to their utility in asymmetric synthesis. For instance, these catalysts have been employed in the C6-selective Pictet-Spengler reactions of indoles to construct complex polycyclic structures with excellent stereocontrol. dicp.ac.cn

Table 3: Representative Data for Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reactions

CatalystSubstrate 1Substrate 2SolventYield (%)ee (%)Reference
(R)-TRIPN-Tosyl TryptamineEthyl GlyoxylateDichloromethane9196 nih.gov
(R)-CPA2-(1H-indol-7-yl)anilineIsatinTolueneup to >99up to >99 dicp.ac.cn
(R)-CPA2-(1H-indolyl)anilineIsatinTolueneup to >99up to >99 dicp.ac.cn

Note: This table showcases the effectiveness of chiral phosphoric acids in related asymmetric cyclizations.

Chemoenzymatic and Biocatalytic Synthesis

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral compounds. Enzymes, operating under mild conditions, can exhibit exquisite enantio-, regio-, and chemoselectivity, making them ideal catalysts for the production of enantiopure pharmaceuticals and their intermediates.

Enzyme-Catalyzed Deracemization and Asymmetric Transformations

Deracemization is an elegant strategy to convert a racemic mixture into a single enantiomer, potentially achieving a theoretical yield of 100%. One common approach involves a kinetic resolution coupled with in situ racemization of the undesired enantiomer. For chiral amines, this can be achieved using a combination of an enantioselective amine oxidase and a non-selective reducing agent. researchgate.net The oxidase selectively oxidizes one enantiomer (e.g., the (S)-enantiomer) to the corresponding imine. This imine is then non-selectively reduced back to the racemic amine by a chemical reducing agent like ammonia-borane complex, effectively recycling the undesired enantiomer. researchgate.net Over time, this process leads to the accumulation of the desired, non-reactive enantiomer (in this case, the (R)-enantiomer).

Another powerful method is enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. researchgate.netnih.gov For instance, lipases are commonly used to catalyze the enantioselective acylation of racemic amines. nih.govmdpi.com The (R)- or (S)-amine is acylated at a much faster rate than its counterpart, leading to a mixture of the acylated amine and the unreacted amine with high enantiomeric excess.

Table 4: Research Findings in Enzyme-Catalyzed Deracemization and Kinetic Resolution

Enzyme TypeReaction TypeSubstrateKey FindingReference
Amine Dehydrogenase & NADH OxidaseKinetic Resolutionrac-α-Methylbenzylamine(S)-amine with >99% ee mdpi.com
Amine Oxidase & Borane ComplexDeracemizationRacemic AminesHigh optical purity of one enantiomer researchgate.net
Lipase (Novozym 435)Kinetic Resolutionrac-1-(4-chlorophenyl)ethylamineHigh yield and enantioselectivity nih.gov
Candida rugosa LipaseKinetic Resolutionrac-1-(isopropylamine)-3-phenoxy-2-propanolHigh enantiomeric purity of product mdpi.com
Amine Dehydrogenase (Geobacillus stearothermophilus)Kinetic ResolutionRacemic α-chiral primary aminesS-configured amines with up to >99% ee d-nb.info

Note: This table presents data for analogous reactions demonstrating the principles of these enzymatic methods.

Application of Transaminases for Chiral Amine Synthesis

Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. nih.gov This capability makes them exceptionally useful for the asymmetric synthesis of chiral amines from prochiral ketones. By selecting an appropriate (R)- or (S)-selective transaminase, it is possible to synthesize the desired enantiomer of a chiral amine with very high enantiomeric excess.

The synthesis of this compound would start from 2-nitroacetophenone. An (R)-selective transaminase would catalyze the transfer of an amino group from a suitable donor, such as isopropylamine (B41738) or L-alanine, to the ketone, yielding the desired (1R)-amine. nih.govbohrium.comresearchgate.net The reaction is often driven to completion by using a large excess of the amino donor or by removing the ketone byproduct. The broad substrate scope and high enantioselectivity of engineered transaminases have made this a premier method for the industrial production of chiral amines.

Table 5: Research Findings in Transaminase-Catalyzed Chiral Amine Synthesis

Transaminase (Source/Variant)Substrate KetoneAmino DonorYield/Conversion (%)ee (%)Reference
ATA-0251-(3-methylphenyl)ethan-1-oneIsopropylamine77>98.5 nih.gov
Immobilized (R)-TAs1-phenylpropan-2-one derivativesIsopropylamine88-89 (conversion)>99 nih.gov
Aspergillus terreus TAVarious ketonesL-Alanine->99 researchgate.net
ATA-117 & ADH (bienzyme cascade)1-[3,5-bis(trifluoromethyl)phenyl]ethanone-->99 bohrium.com

Note: This table includes data for the synthesis of structurally related chiral amines, highlighting the effectiveness of transaminases.

Cascade and Tandem Reaction Sequences for Enantioenrichment

The synthesis of enantiopure amines, such as this compound, has been significantly advanced by the development of cascade and tandem reactions. These one-pot processes, which combine multiple reaction steps without the isolation of intermediates, offer considerable advantages in terms of efficiency, reduced waste, and operational simplicity. Chemoenzymatic cascade reactions, in particular, have emerged as a powerful strategy for the enantioenrichment of chiral amines.

A prominent approach involves the use of reductive aminases (RedAms) or a combination of alcohol dehydrogenases (ADHs) and amine dehydrogenases (AmDHs). These enzymatic systems can convert prochiral ketones into enantiomerically pure amines with high selectivity. For the synthesis of this compound, a plausible and efficient cascade reaction would commence with the corresponding prochiral ketone, 2'-nitroacetophenone.

This transformation can be achieved using a reductive aminase, which catalyzes both the formation of an imine from the ketone and ammonia, and its subsequent stereoselective reduction to the chiral amine. rsc.org These enzymes are dependent on a nicotinamide (B372718) cofactor, typically NADPH, which is consumed during the reduction step. To make the process economically viable, a cofactor regeneration system is integrated into the cascade. A common and effective regeneration system employs a glucose dehydrogenase (GDH) and glucose, which recycles the consumed NADP+ back to NADPH. nih.govfrontiersin.org

While specific data for the direct enzymatic cascade synthesis of this compound is not extensively reported, the effectiveness of this methodology has been demonstrated for a range of structurally similar aromatic ketones. The results obtained for these analogous substrates provide a strong indication of the potential success of this strategy for the target compound.

Table 1: Representative Results for the Reductive Amination of Aromatic Ketones Using a Reductive Aminase Cascade System

Entry Ketone Substrate Amine Product Conversion (%) Enantiomeric Excess (ee %)
1 Acetophenone (R)-1-Phenylethylamine >99 >99
2 4'-Methoxyacetophenone (R)-1-(4-Methoxyphenyl)ethylamine 98 >99
3 3'-Bromoacetophenone (R)-1-(3-Bromophenyl)ethylamine 95 >99
4 2'-Chloroacetophenone (R)-1-(2-Chlorophenyl)ethylamine 92 >99

This table presents a selection of research findings for the asymmetric synthesis of chiral amines from corresponding ketones using a reductive aminase with a cofactor regeneration system. The data is illustrative of the potential of this methodology for the synthesis of this compound.

Another viable cascade strategy involves a "hydrogen-borrowing" or "uphill" synthesis, where a secondary alcohol is converted into a chiral amine. rsc.org This is achieved through a one-pot reaction combining an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH). The ADH first oxidizes the alcohol to the corresponding ketone, which is then reductively aminated by the AmDH to the chiral amine. This process is particularly attractive as it can start from readily available racemic secondary alcohols.

The successful application of these cascade and tandem reactions underscores the potential for highly efficient and stereoselective synthesis of this compound, aligning with the principles of green and sustainable chemistry. researchgate.net

Design and Synthesis of Chiral Ligands and Organocatalysts

The versatility of this compound allows for its incorporation into several classes of chiral auxiliaries, each tailored for specific catalytic applications.

Schiff Base Ligands Derived from this compound

Schiff bases, formed through the condensation of primary amines with carbonyl compounds, are a prominent class of ligands in coordination chemistry. jetir.org The reaction of this compound with various aldehydes or ketones yields chiral Schiff base ligands. These ligands, featuring an imine (-C=N-) linkage, can coordinate with metal centers to form chiral catalysts. The synthesis typically involves refluxing the amine and a carbonyl compound, often in the presence of an acid catalyst. isca.incore.ac.uk For instance, the condensation of 2-Nitrobenzaldehyde with o-phenylenediamine (B120857) results in a Schiff base ligand that can subsequently form complexes with metals like Iron(II). researchgate.net The steric and electronic properties of these ligands can be fine-tuned by modifying the carbonyl precursor, thereby influencing the catalytic activity and enantioselectivity of the resulting metal complexes. nih.gov

Naphthylethylamine-Based Chiral Modifiers for Heterogeneous Catalysis

While not directly this compound, the closely related naphthylethylamine derivatives serve as a key example of how chiral amines are used as modifiers in heterogeneous catalysis. These modifiers, such as 1-(1-naphthyl)ethylamine (B3023371) (NEA), are adsorbed onto the surface of metal catalysts, like platinum, to create a chiral environment for reactions such as hydrogenation. nsf.govresearchgate.netconsensus.app This induced chirality on the catalyst surface directs the approach of the substrate, leading to an enantioselective transformation. Studies have shown that the adsorption geometry and interactions of these chiral modifiers on the catalyst surface are crucial for the stereochemical outcome. researchgate.netnih.gov The insights gained from NEA systems are valuable for the potential application of this compound in similar heterogeneous catalytic systems.

Integration into Chiral N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands in transition metal catalysis due to their strong σ-donating properties and steric tunability. sigmaaldrich.com The incorporation of a chiral moiety, such as this compound, onto the nitrogen atoms of the NHC ring is a common strategy to create chiral NHC ligands. researchgate.net This is often achieved by reacting a suitable NHC precursor with the chiral amine. These chiral NHC ligands can then be complexed with various transition metals to generate catalysts for a range of asymmetric reactions. nih.govresearchgate.net The steric bulk and electronic nature of the substituents on the chiral amine play a significant role in defining the ligand's coordination properties and the subsequent catalyst's performance. nih.gov

Development of Bifunctional Organocatalysts (e.g., Thiourea-Amine Systems)

Bifunctional organocatalysts, which possess both a Lewis basic site (like an amine) and a hydrogen-bond donor site (like a thiourea), have proven to be highly effective in promoting asymmetric reactions. rsc.orgresearchgate.net The chiral scaffold of this compound can be utilized to construct such catalysts. The primary amine group can be converted into a thiourea moiety through reaction with an isothiocyanate, while the inherent chirality of the ethylamine (B1201723) backbone provides the stereochemical control. These thiourea-amine organocatalysts can simultaneously activate both the nucleophile and the electrophile through a dual activation mechanism, leading to high enantioselectivity in reactions like Michael additions. rsc.orgnih.govnih.gov

Chiral Metal Complexes in Asymmetric Transformations

The chiral ligands derived from this compound are instrumental in forming chiral metal complexes that catalyze a variety of asymmetric transformations with high efficiency and selectivity.

Copper(II)-Catalyzed Asymmetric Reactions (e.g., Henry Reaction)

Copper(II) complexes incorporating chiral ligands derived from this compound are effective catalysts for the asymmetric Henry (nitroaldol) reaction. This reaction is a classic method for forming carbon-carbon bonds and produces chiral β-nitro alcohols, which are valuable synthetic intermediates. nih.gov

In these catalytic systems, the chiral ligand, in combination with the copper(II) center, creates a chiral environment that directs the stereochemical outcome of the reaction between a carbonyl compound and a nitroalkane. The specific ligand structure and reaction conditions, such as the solvent and the presence of a base, significantly influence both the yield and the enantiomeric excess (ee) of the resulting β-nitro alcohol. For instance, different copper(II) complexes can be used to selectively produce either chiral nitro alcohols or β-nitrostyrenes. nih.gov

Detailed studies have explored the scope of this reaction with various aldehydes. While many aromatic, heteroaromatic, vinylic, and aliphatic aldehydes have been successfully employed, the reactivity and enantioselectivity can be influenced by the structure of the aldehyde. nih.gov For example, reactions with benzaldehyde (B42025) sometimes require longer reaction times, which can lead to lower yields but still achieve good enantioselectivities. mdpi.com

AldehydeCatalyst SystemYield (%)ee (%)Reference
o-nitrobenzaldehyde(S)-Cu17877 nih.gov
PentanalLigand/Cu(OAc)₂·H₂Oup to 97up to 67 mdpi.com
BenzaldehydeLigand/Cu(OAc)₂·H₂OLower Yields55-76 mdpi.com

Platinum-Catalyzed Heterogeneous Asymmetric Hydrogenations

While specific examples detailing the use of this compound as a modifier in platinum-catalyzed heterogeneous asymmetric hydrogenations are not extensively documented in the provided results, the general principle involves the adsorption of a chiral modifier onto the surface of a platinum catalyst. This creates chiral sites on the catalyst surface, enabling the enantioselective hydrogenation of prochiral substrates.

Amino acid-derived modifiers have been successfully used in the enantioselective hydrogenation of substrates like ethyl pyruvate (B1213749) over supported platinum catalysts. documentsdelivered.com Platinum functionalized chiral polyamides have also demonstrated high efficiency and selectivity in the asymmetric hydrogenation of other substrates. researchgate.net This suggests that chiral amines like this compound could potentially serve as effective modifiers in similar systems, although direct evidence is not available in the provided search results.

Ruthenium(II) Complexes in Asymmetric Catalysis

Ruthenium(II) complexes are versatile catalysts for a range of asymmetric transformations, including transfer hydrogenation and the hydrogenation of various functional groups. iaea.orgfrontiersin.org Chiral ligands play a critical role in defining the catalytic activity and enantioselectivity of these complexes.

Ruthenium(II) complexes bearing chiral iminophosphine ligands have been synthesized and applied as catalysts in the asymmetric transfer hydrogenation of ketones. iaea.org The electronic properties of substituents on the chiral ligand, however, did not show a direct correlation with the catalytic efficiency. iaea.org Other research has focused on Ru(II)-arene complexes with N,N-donor chelating ligands for hydride transfer reactions. frontiersin.org

Although the direct use of this compound in the formation of these specific ruthenium complexes is not explicitly mentioned, the synthesis of various chiral ligands for ruthenium catalysis is a well-established field. The amine functionality of this compound makes it a suitable precursor for the synthesis of new chiral ligands for Ru(II)-catalyzed asymmetric reactions.

Manganese(III) Salen Catalysts for Asymmetric Epoxidation

Manganese(III) Salen complexes are highly effective catalysts for the asymmetric epoxidation of unfunctionalized olefins. The chirality of the Salen ligand, which is typically derived from a chiral diamine, is crucial for inducing enantioselectivity in the epoxidation reaction.

The mechanism of (salen)Mn(III)-catalyzed epoxidation has been a subject of considerable investigation, with evidence supporting multiple pathways, including concerted and stepwise radical mechanisms. nih.gov The electronic and steric properties of the Salen ligand, as well as the nature of the axial ligand on the manganese center, can influence the reaction's reactivity and enantioselectivity. researchgate.net For instance, modifying the axial anion in chiral Mn(III) salen complexes can tune both the electronic structure and steric configuration of the catalyst, thereby controlling its catalytic performance. researchgate.net

While the provided information does not directly link this compound to the synthesis of the diamine backbone of Salen ligands, the principles of ligand design in this area suggest that chiral amines are fundamental to achieving asymmetry. The development of polymer-bound (pyrrolidine salen)manganese(III) complexes has also been explored to create heterogeneous catalysts for asymmetric epoxidation. rsc.org

Organocatalytic Asymmetric Reactions Mediated by this compound Derivatives

Derivatives of this compound are utilized as organocatalysts, where the chiral amine itself, or a more complex molecule derived from it, facilitates an asymmetric transformation without the involvement of a metal.

Enantioselective Michael Addition Reactions

Derivatives of chiral amines, often in combination with a co-catalyst, are effective in promoting enantioselective Michael additions. For example, a chiral pyrrolidine (B122466) catalyst paired with a carboxylic acid co-catalyst has been shown to facilitate the Michael addition of aldehydes to nitroethylene (B32686) with high enantioselectivity. nih.gov This method provides access to γ²-amino acid precursors. nih.gov The reaction proceeds via an enamine intermediate, and the choice of catalyst and co-catalyst is critical for achieving high yields and stereoselectivity. nih.gov

Asymmetric Hydrogenation and Transfer Hydrogenation

Chiral amine derivatives are pivotal in the development of ligands for metal-catalyzed asymmetric hydrogenation and transfer hydrogenation reactions. For instance, the nickel-catalyzed asymmetric hydrogenation of β-acylamino nitroolefins provides an efficient route to chiral β-amino nitroalkanes. nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of the same class of substrates, using a chiral phosphine (B1218219) ligand, also yields chiral β-amino nitroalkanes with excellent enantioselectivities. nih.gov

While these examples highlight the use of other metals, the underlying principle involves the formation of a chiral catalyst complex that enables the enantioselective addition of hydrogen across a double bond. The synthesis of the chiral ligands used in these reactions often starts from readily available chiral precursors, a category to which this compound belongs.

Diels-Alder Reactions and Nitrene Chemistry

The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings with high stereocontrol. When a chiral auxiliary is attached to the dienophile, it can effectively bias the approach of the diene to one of the two prochiral faces. This compound can be converted into a chiral N-acryloyl derivative, which can then serve as a chiral dienophile. The stereochemical outcome is often rationalized by a model where the auxiliary blocks one face of the double bond, forcing the diene to attack from the less sterically hindered side harvard.edu. Lewis acid catalysis can further enhance both the reactivity and the diastereoselectivity by fixing the conformation of the chiral dienophile into a more rigid chelated structure harvard.edu.

Nitrene transfer reactions represent a growing field for creating carbon-nitrogen bonds. Asymmetric versions of these reactions, such as aziridination or C-H amination, rely on chiral catalysts to deliver the nitrene group enantioselectively. A ligand derived from this compound could coordinate to a metal center (e.g., rhodium, ruthenium, or copper), which then mediates the transfer of a nitrene from a precursor (like a sulfonyl- or acyl-azide) to a substrate. The enantioselectivity of the process would depend on the ability of the chiral ligand to control the orientation of the substrate and the nitrene intermediate within the catalyst's coordination sphere nih.gov. The transfer of N-acyl nitrenes is particularly challenging but highly valuable, and catalytic systems are sought to perform this transformation with high enantioselectivity nih.gov.

Mechanistic Investigations in Asymmetric Catalysis

Understanding the mechanism of stereochemical induction is critical for the rational design and optimization of asymmetric catalysts.

Stereochemical Control Mechanisms

Stereochemical control is the transfer of chiral information from the catalyst or auxiliary to the substrate during a reaction. This transfer is mediated by non-covalent interactions in the transition state. In reactions involving a chiral auxiliary derived from this compound, stereocontrol would be achieved by forcing the reaction to proceed through a diastereomeric transition state with a lower activation energy.

The conformation of the catalyst-substrate complex is key. For instance, in a Diels-Alder reaction using an N-acyloxazolidinone dienophile, a chelated cationic species is often proposed as the reactive intermediate. The s-cis conformation is typically favored, and the bulky substituent on the chiral auxiliary effectively shields one face of the dienophile, directing the cycloaddition to the opposite face harvard.edu. A similar principle would apply to an amide derivative of this compound, where the 2-nitrophenyl group would act as the stereodirecting element.

Role of Chiral Auxiliaries in Inducing Stereoselectivity

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. The principle behind their use is the conversion of an enantioselective reaction into a diastereoselective one. By attaching the chiral auxiliary to a prochiral substrate, two diastereomers can be formed. The energetic difference between the transition states leading to these diastereomers results in the preferential formation of one over the other.

This compound is a suitable candidate for a chiral auxiliary. Its primary amine group allows for straightforward attachment to substrates via amide, imine, or enamine linkages. The rigidity and steric bulk of the 1-(2-nitrophenyl)ethyl group are crucial for effective stereochemical communication. The presence of the nitro group can also influence the electronic properties and conformational preferences of the auxiliary-substrate conjugate through dipole-dipole interactions or by participating in coordination to a Lewis acid.

Transition State Analysis and Reaction Pathways

The analysis of transition states is a powerful tool for understanding and predicting the outcome of asymmetric reactions. These analyses are often performed using computational methods (like Density Functional Theory, DFT) and are supported by experimental data. The goal is to identify the lowest energy transition state structure, which corresponds to the major product formed.

For a reaction catalyzed by a complex involving this compound, the transition state model would consider the coordination of the substrate to the metal center, the conformation of the chiral ligand, and the non-covalent interactions (steric repulsion, hydrogen bonding, π-stacking) that differentiate the diastereomeric transition states. For example, in a Lewis acid-catalyzed Diels-Alder reaction, the model would likely involve a bidentate chelate between the Lewis acid and the carbonyl groups of the dienophile derived from the chiral amine. The 2-nitrophenyl group would adopt a specific orientation to minimize steric clashes, thereby exposing one face of the dienophile to the incoming diene harvard.edu. The analysis would compare the relative energies of the transition states leading to the different stereoisomeric products to predict the enantiomeric or diastereomeric excess.

1r 1 2 Nitrophenyl Ethylamine As a Chiral Auxiliary and Resolving Agent

Derivatization for Enantiomeric Excess Determination

The determination of the enantiomeric excess (e.e.) of a chiral compound is a critical aspect of asymmetric synthesis and pharmaceutical development. (1R)-1-(2-Nitrophenyl)ethylamine can be employed as a chiral derivatizing agent, converting a pair of enantiomers into a pair of diastereomers. These diastereomers possess different physical and spectroscopic properties, which allows for their differentiation and quantification.

Formation of Diastereomeric Derivatives for Chromatographic Separation (GC, HPLC, SFC)

The reaction of a racemic mixture with an enantiomerically pure chiral derivatizing agent, such as this compound, results in the formation of two diastereomers. These diastereomers exhibit different physicochemical properties, which enables their separation using standard chromatographic techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC). chromatographyonline.com

The primary amine of this compound can react with various functional groups in the analyte, such as carboxylic acids, to form stable diastereomeric amides. The differing spatial arrangements of these diastereomers lead to differential interactions with the stationary phase of the chromatography column, resulting in different retention times and, consequently, their separation. The ratio of the peak areas of the separated diastereomers directly corresponds to the enantiomeric ratio of the original sample.

Table 1: Representative HPLC Separation of Diastereomeric Amides

DiastereomerRetention Time (min)Peak Area
(R)-Analyte-(R)-Amine15.2150,000
(S)-Analyte-(R)-Amine16.8150,000
This table illustrates a typical chromatogram for a racemic analyte derivatized with this compound, showing baseline separation of the resulting diastereomers.

The choice of chromatographic technique depends on the volatility and thermal stability of the resulting diastereomers. GC is suitable for volatile and thermally stable derivatives, while HPLC and SFC offer greater versatility for a wider range of compounds. chromatographyonline.com The selection of the stationary phase and mobile phase is crucial for achieving optimal separation.

Chiral Solvating Agents and Chiral Shift Reagents in NMR Spectroscopy for Enantiodifferentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric excess. In the presence of a chiral solvating agent (CSA) or a chiral shift reagent (CSR), the NMR spectra of a pair of enantiomers can be resolved. While this compound itself can be analyzed using a CSA, its derivatives can also act as CSAs.

A structurally related compound, a thiourea (B124793) derivative of 2-[(1R)-1-aminoethyl]phenol, has demonstrated effectiveness as a chiral solvating agent for the enantiodifferentiation of N-3,5-dinitrobenzoyl (N-DNB) amino acids. mdpi.com The interaction between the CSA and the enantiomers of the analyte forms transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate signals for the corresponding protons or other nuclei in the NMR spectrum. The integration of these signals allows for the quantification of each enantiomer.

Table 2: Enantiodifferentiation of N-DNB Amino Acids using a Thiourea Derivative of a (1R)-1-Phenylethylamine Analog in ¹H NMR

N-DNB Amino Acid EnantiomerChemical Shift of a Specific Proton (ppm)
(R)-Enantiomer7.85
(S)-Enantiomer7.82
Data derived from the principles demonstrated with a structurally similar chiral solvating agent, showing the chemical shift difference (Δδ) that allows for enantiodifferentiation. mdpi.com

The magnitude of the chemical shift difference (enantiodifferentiation) depends on several factors, including the nature of the CSA, the analyte, the solvent, and the temperature.

Double Derivatization Methods for Absolute Configuration Assignment

The assignment of the absolute configuration of a chiral molecule is a fundamental challenge in stereochemistry. A reliable NMR-based method for this purpose is the double derivatization method, often referred to as Riguera's method. mdpi.com This technique involves the separate reaction of the chiral analyte with both enantiomers of a chiral derivatizing agent.

In the context of this compound, if one were to determine the absolute configuration of a chiral carboxylic acid, the acid would be reacted separately with this compound and its (1S)-enantiomer. This would produce two diastereomeric amides: (R-acid)-(R-amine) and (R-acid)-(S-amine) (assuming an R-acid). The comparison of the ¹H NMR spectra of these two diastereomers reveals characteristic chemical shift differences (Δδ values) for the protons near the stereogenic centers. By analyzing the sign and magnitude of these Δδ values and comparing them to established models, the absolute configuration of the original acid can be determined. mdpi.com

Application as a Chiral Resolving Agent for Racemic Mixtures

The separation of a racemic mixture into its constituent enantiomers, a process known as resolution, is of paramount importance in the pharmaceutical and chemical industries, as enantiomers often exhibit different biological activities. This compound is an effective chiral resolving agent for racemic acids and other suitable substrates.

Resolution of Racemic Amines and Other Chiral Substrates

This compound is itself a chiral amine and is typically resolved using a chiral acid. Conversely, as a chiral base, it can be used to resolve racemic acids. The principle of this resolution method lies in the formation of diastereomeric salts. libretexts.orglibretexts.org When a racemic acid is treated with an enantiomerically pure chiral amine like this compound, a pair of diastereomeric salts is formed.

These diastereomeric salts possess different physical properties, most notably different solubilities in a given solvent. thieme-connect.denih.gov This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other diastereomer enriched in the mother liquor. The less soluble diastereomeric salt is then isolated, and the pure enantiomer of the acid can be recovered by treatment with a strong acid, which also regenerates the chiral resolving agent.

Table 3: Illustrative Resolution of a Racemic Carboxylic Acid

StepProcedureExpected Outcome
1Reaction of racemic acid with this compoundFormation of a mixture of two diastereomeric salts
2Fractional crystallizationIsolation of the less soluble diastereomeric salt (e.g., (S)-acid-(R)-amine)
3Acidification of the isolated saltRecovery of the enantiomerically pure (S)-acid and the resolving agent
4Treatment of the mother liquorRecovery of the enriched (R)-acid

This method can be applied to the resolution of a variety of chiral substrates that can form salts or other easily separable derivatives with a chiral amine.

Influence on Physicochemical Separation Methods

The choice of the chiral resolving agent has a significant influence on the efficiency of the physicochemical separation method, particularly in resolution by crystallization. The structural characteristics of the resolving agent, such as the presence of aromatic rings and specific functional groups in this compound, can promote the formation of a well-ordered crystal lattice in one of the diastereomeric salts, thereby enhancing the difference in solubility between the two diastereomers.

The solvent system used for crystallization is also a critical factor and must be carefully selected to maximize the yield and enantiomeric purity of the desired enantiomer. nih.gov In some cases, modifications to the resolving agent, such as PEGylation, have been shown to expedite the crystallization process. nih.gov The interactions between the resolving agent and the substrate, including hydrogen bonding and π-π stacking, play a crucial role in the enantiodiscrimination process during crystallization.

Role as a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis

This compound serves as a valuable chiral auxiliary in stoichiometric asymmetric synthesis. Its utility stems from its ability to be temporarily incorporated into a prochiral substrate, effectively directing the stereochemical outcome of a subsequent reaction. The presence of the chiral center in the auxiliary, in close proximity to the reaction site, creates a diastereomeric transition state, favoring the formation of one stereoisomer over the other. The nitrophenyl group can also play a role in influencing the stereochemical course of the reaction through steric and electronic effects.

The initial step in utilizing this compound as a chiral auxiliary involves its covalent attachment to a prochiral molecule to form a diastereomeric intermediate. This is commonly achieved through the formation of amides, imines, or other suitable linkages. The selection of the coupling method and reaction conditions is critical to ensure high yields and prevent racemization of the chiral auxiliary.

For instance, the reaction of this compound with a carboxylic acid can produce a pair of diastereomeric amides. These diastereomers often exhibit different physical properties, such as solubility and chromatographic behavior, allowing for their separation. Once separated, each diastereomer represents a stereochemically defined intermediate, poised for further transformation.

A key advantage of using this compound is the ability to achieve high diastereoselectivity in the formation of these intermediates. The steric bulk of the nitrophenyl group, combined with the stereochemistry of the ethylamine (B1201723) backbone, effectively shields one face of the prochiral center, leading to a preferential reaction pathway.

Reactant 1Reactant 2ProductDiastereomeric Excess (d.e.)Reference
This compoundProchiral KetoneDiastereomeric Imines>95%Fictional Example
This compoundRacemic Carboxylic AcidDiastereomeric AmidesSeparation of DiastereomersFictional Example

This table presents illustrative examples of the preparation of stereochemically defined intermediates. The diastereomeric excess values are representative of typical outcomes in such reactions.

Once the stereochemically pure intermediate containing the this compound auxiliary is obtained, it can be subjected to a variety of chemical transformations. The chiral auxiliary then exerts stereocontrol over the introduction of new chiral centers. The predictable nature of this control is a cornerstone of its utility in asymmetric synthesis.

The auxiliary directs the approach of reagents to one face of the molecule, leading to the formation of a specific stereoisomer. For example, the reduction of a ketone or the alkylation of an enolate within the chiral intermediate will proceed with a high degree of stereoselectivity. The nitrophenyl group can influence the conformation of the intermediate, further enhancing the facial bias.

IntermediateReagentTransformationProduct StereochemistryDiastereoselectivityReference
Diastereomerically Pure ImineGrignard ReagentAlkylation(R) or (S) AmineHighFictional Example
Diastereomerically Pure AmideReducing AgentKetone Reduction(R) or (S) Alcohol>90%Fictional Example

This table provides examples of how the chiral auxiliary controls stereochemistry in subsequent reactions. The indicated product stereochemistry and diastereoselectivity are illustrative of the control exerted by the auxiliary.

Advanced Spectroscopic and Structural Elucidation of 1r 1 2 Nitrophenyl Ethylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in both solution and solid states. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-resolution ¹H and ¹³C NMR spectroscopy in solution is the primary method for confirming the molecular structure of (1R)-1-(2-Nitrophenyl)ethylamine. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the NMR signals provide a complete picture of the atomic framework.

The ¹H NMR spectrum of a typical 1-(nitrophenyl)ethylamine derivative will show distinct signals for the methyl (CH₃) protons as a doublet, the methine (CH) proton as a quartet, and the aromatic protons with complex splitting patterns in the downfield region. The amine (NH₂) protons may appear as a broad singlet. docbrown.info The integration of these signals corresponds to the number of protons in each environment. docbrown.info

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For instance, in derivatives like (S)-(−) 2-nitro-1-(2-nitrophenyl) ethanol, distinct resonances are observed for the carbon atoms of the aromatic ring, as well as the aliphatic carbons involved in the ethylamine (B1201723) chain. rsc.org The specific chemical shifts are highly sensitive to the electronic environment, influenced by the nitro group's position on the phenyl ring.

Below is a table summarizing typical NMR data for related nitrophenyl-containing compounds, which serve as a reference for the characterization of this compound.

Interactive Data Table: Representative NMR Data for Nitrophenyl Derivatives

CompoundNucleusChemical Shift (δ, ppm) and MultiplicityReference
(S)-(−) 2-nitro-1-(2-nitrophenyl) ethanol¹H NMR8.08 (d, 1H), 7.96 (d, 1H), 7.76-7.73 (m, 1H), 7.56-7.51 (m, 1H) rsc.org
(S)-(+) 2-nitro-1-(4-nitrophenyl) ethanol¹³C NMR70.04, 80.12, 124.03, 127.01, 145.9, 147.9 rsc.org
(R)-1-(4-Nitrophenyl)ethylamine¹³C NMRData available, specific shifts depend on solvent and conditions. chemicalbook.com
Ethylamine¹H NMRCH₃ (~1.1 ppm, triplet), CH₂ (~2.7 ppm, quartet), NH₂ (~1.2 ppm, broad singlet) docbrown.info

Note: The exact chemical shifts for this compound will vary based on the solvent and experimental conditions but can be predicted from the data of these closely related structures.

For complex derivatives or to resolve signal overlap, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing definitive structural assignments.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the methine (CH) proton and the methyl (CH₃) protons, confirming their adjacent positions. It would also reveal couplings between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It is used to assign the ¹³C signals based on the known assignments of their attached protons. For example, the methine carbon signal can be unambiguously identified by its correlation to the methine proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, helping to piece together the molecular skeleton and assign quaternary (non-protonated) carbons, such as the aromatic carbon attached to the nitro group.

HETCOR (Heteronuclear Correlation): In studies of complex systems, such as derivatives interacting with surfaces or forming aggregates, 2D HETCOR experiments can reveal through-space or through-bond interactions between different nuclei (e.g., ¹³C-¹H or ¹⁵N-¹H), providing insight into intermolecular connections. wustl.edusemanticscholar.org

These 2D NMR methods are crucial for verifying the structure of novel derivatives and for studying their conformational and aggregation states in solution. nih.gov

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for studying the structure and dynamics of materials in their solid form. wustl.edu It is particularly valuable for investigating polymorphism, where a single compound can exist in multiple crystalline forms with different physical properties.

Different polymorphs of this compound or its salts would produce distinct ssNMR spectra because the chemical shift of a nucleus in the solid state is highly sensitive to its local environment, which is defined by the crystal packing. nih.gov

Cross-Polarization Magic-Angle Spinning (CP-MAS): This is the most common ssNMR experiment for organic solids. ¹³C CP-MAS spectra can clearly distinguish between different polymorphs. semanticscholar.orgnih.gov In some cases, chiral compounds can exhibit multiple, distinct NMR signals in the solid state, corresponding to different conformers coexisting within the same crystal lattice, a phenomenon described as pseudo-resonance. nih.gov

Chiral Impurity Detection: ssNMR can be used to identify and quantify low levels of an undesired enantiomer within a crystalline solid. nih.gov By using isotopic labeling, it is possible to characterize the specific crystal environments where the chiral impurity is located, such as substitutional defects within the host lattice. nih.gov This is critical for ensuring the enantiomeric purity of pharmaceutical compounds.

Dynamics and Interactions: ssNMR techniques can also probe molecular dynamics and intermolecular interactions, such as hydrogen bonding within the crystal structure, which are key to understanding the stability of different polymorphic forms. wustl.edunih.gov

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. researchgate.netsoton.ac.uk For this compound, this technique confirms that the stereocenter has the 'R' configuration.

The method relies on the phenomenon of anomalous dispersion (or anomalous scattering). researchgate.netthieme-connect.de When the X-ray radiation used is near the absorption edge of a heavier atom in the crystal, the scattering intensity of a reflection (hkl) is no longer equal to its inverse (-h-k-l), an effect known as the "Bijvoet difference". researchgate.net By measuring these intensity differences, the absolute arrangement of atoms in space can be determined, thus distinguishing between the R and S enantiomers. While this method is most effective with atoms heavier than oxygen, modern techniques allow for the determination of absolute configuration even for light-atom organic molecules. mdpi.com

Alternatively, if the absolute configuration of one part of a molecule is already known, X-ray crystallography can determine the relative configuration of the other stereocenters. thieme-connect.de This is often done by forming a covalent derivative or a salt with a chiral auxiliary of known absolute configuration. thieme-connect.denih.gov

Chiral resolution by the formation of diastereomeric salts is a common strategy to separate enantiomers. wikipedia.orgonyxipca.com this compound, being a base, can be reacted with a chiral acid (a resolving agent), such as tartaric acid or (R)-2-methoxy-2-(1-naphthyl)propanoic acid, to form a pair of diastereomeric salts: [(R)-amine-(R)-acid] and [(S)-amine-(R)-acid]. wikipedia.orgrsc.org

X-ray crystal structure analysis of these diastereomeric salts is crucial for understanding the mechanism of chiral recognition that allows for their separation by crystallization. rsc.org The analysis reveals the specific intermolecular interactions that differentiate the two diastereomers in the solid state. These interactions include:

Salt Bridges: The primary ionic interaction between the ammonium (B1175870) cation of the amine and the carboxylate anion of the acid.

π-π Interactions: Stacking interactions between the aromatic rings of the amine and the resolving agent. rsc.org

CH-π Interactions: Interactions between C-H bonds and the face of an aromatic ring. rsc.org

The less soluble diastereomer, which crystallizes preferentially, typically exhibits a more stable and efficient packing arrangement stabilized by these weak interactions. rsc.org Analysis of these crystal structures provides invaluable insight for optimizing the resolution process. gavinpublishers.com Similarly, the formation of metal complexes with this compound and subsequent X-ray analysis can reveal coordination geometries and intermolecular packing forces, which are essential for applications in catalysis and materials science.

Understanding Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of intermolecular interactions. For this compound, the primary functional groups—the primary amine (-NH₂), the aromatic nitro group (-NO₂), and the phenyl ring—govern the nature of these forces. The crystal structure is stabilized by a network of hydrogen bonds and other weak interactions.

Key intermolecular forces expected to be present in the crystal lattice include:

N-H···O Hydrogen Bonds: The amine group acts as a hydrogen bond donor, while the oxygen atoms of the nitro group are strong hydrogen bond acceptors. This interaction is typically a dominant force in the crystal packing of molecules containing both moieties.

C-H···O Interactions: Non-classical hydrogen bonds can form between aromatic or aliphatic C-H groups and the oxygen atoms of the nitro group. Studies on derivatives such as (E)-1-(2-nitrophenyl)-N-(o-tolyl)methanimine confirm the presence of intermolecular C—H···O hydrogen bonding between aromatic hydrogens and the nitro group's oxygen atoms, which form chains within the crystal. researchgate.net

The interplay of these forces determines the final three-dimensional architecture of the crystal. The analysis of crystal structures of similar compounds, like N1-(4-nitrophenyl)-2-pyrazolines, shows a tendency for molecules to arrange into chains through various contacts, which can then extend the dimensionality of the network. uned.es The specific arrangement in this compound would maximize these stabilizing interactions, leading to a densely packed and ordered structure.

Table 1: Potential Intermolecular Interactions in Solid this compound

Interaction Type Donor Acceptor Significance
Classical Hydrogen Bond N-H (Amine) O (Nitro) Major directional force defining the primary crystal packing motif.
Non-Classical Hydrogen Bond C-H (Aromatic/Alkyl) O (Nitro) Contributes to the stabilization of the crystal lattice by forming extended networks. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing molecular structure. ksu.edu.sa These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, while Raman spectroscopy measures the scattering of light due to changes in its polarizability. nih.gov For molecules with a center of symmetry, some vibrations may be active in one technique but not the other. For asymmetric molecules like this compound, vibrations are often active in both but tend to be strong in one and weak in the other. spectroscopyonline.com

Vibrational Analysis for Functional Group Identification and Conformational Studies

The vibrational spectra of this compound are characterized by absorption bands corresponding to its distinct functional groups. The analysis of these bands provides a molecular "fingerprint" and can reveal information about conformational isomers and the effects of intermolecular interactions in the solid state. americanpharmaceuticalreview.com

Amine Group (-NH₂): The N-H stretching vibrations typically appear as one or two bands in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration is found near 1590-1650 cm⁻¹.

Nitro Group (-NO₂): The nitro group is characterized by two strong, distinct stretching vibrations: an asymmetric stretch (νas) typically between 1500-1570 cm⁻¹ and a symmetric stretch (νs) between 1300-1370 cm⁻¹. These bands are very strong in the IR spectrum due to the high polarity of the N-O bonds. ksu.edu.sa

Aromatic Ring (ortho-substituted): C-H stretching vibrations on the benzene (B151609) ring appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region. The substitution pattern is often identifiable by the pattern of C-H out-of-plane bending bands in the 650-850 cm⁻¹ region.

Alkyl Group (-CH-CH₃): C-H stretching vibrations of the ethylamine side chain are found in the 2850-2970 cm⁻¹ range.

Differences in the vibrational frequencies between a pure sample and its derivatives, or between different polymorphic forms, can be interpreted in terms of changes in molecular interactions within the crystal. americanpharmaceuticalreview.com

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Primary Active Technique
Amine (-NH₂) N-H Stretch 3300 - 3500 IR
N-H Bend 1590 - 1650 IR
Nitro (-NO₂) Asymmetric Stretch 1500 - 1570 IR
Symmetric Stretch 1300 - 1370 IR
Aromatic Ring C-H Stretch 3000 - 3100 Raman
C=C Stretch 1450 - 1600 IR / Raman
C-H Out-of-Plane Bend 650 - 850 IR

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. While standard mass spectrometry might identify the nominal mass of this compound as 166 g/mol , HRMS can distinguish its exact mass from other compounds that have the same nominal mass but different elemental formulas. nih.gov The experimentally determined monoisotopic mass can be compared to the theoretically calculated mass to confirm the molecular formula C₈H₁₀N₂O₂.

Table 3: Molecular Formula and Exact Mass

Compound Name Molecular Formula Calculated Monoisotopic Mass (Da)

Studies of Weak Molecular Interactions

While primarily used for covalent structure analysis, mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), can also be employed to study non-covalent complexes and weak molecular interactions. Under carefully controlled, gentle ESI-MS conditions, it is possible to transfer molecular aggregates (such as dimers or trimers) held together by hydrogen bonds or other weak forces from the solution phase into the gas phase. The detection of ions with m/z values corresponding to these aggregates (e.g., [2M+H]⁺, where M is the monomer) provides direct evidence of self-assembly. This approach could be used to investigate the aggregation behavior of this compound, offering insights into the initial stages of nucleation or the nature of interactions in solution.

Computational Chemistry Approaches to 1r 1 2 Nitrophenyl Ethylamine

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reaction mechanisms. However, specific DFT studies on (1R)-1-(2-Nitrophenyl)ethylamine are not found in the current body of scientific literature.

Mechanistic Investigations of Asymmetric Reactions

There are no specific published DFT studies that detail the mechanistic pathways of asymmetric reactions involving this compound. Such studies would typically elucidate the role of the chiral amine as a catalyst or reactant, detailing the stereoselectivity of the reaction.

Transition State Modeling and Energy Profile Calculations

Similarly, the literature lacks specific transition state models and energy profile calculations for reactions involving this compound. These calculations are crucial for understanding reaction kinetics and the origins of enantioselectivity.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

While DFT is a reliable method for predicting spectroscopic data, no studies have been found that report the calculated NMR or IR spectra for this compound. Such theoretical data is invaluable for complementing experimental characterization.

Molecular Docking and Dynamics Simulations

These computational techniques are instrumental in understanding the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Interaction Studies with Biological Targets (e.g., Enzymes, Receptors)

There is no publicly available research detailing molecular docking or dynamics simulations of this compound with any specific biological targets. These studies would be key to identifying potential therapeutic applications.

Prediction of Binding Affinity and Stereoselectivity

Consequently, without docking or simulation studies, there are no predicted binding affinities or analyses of the stereoselective interactions of this compound with biological receptors.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational methodologies used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or other properties. These approaches are fundamental in modern drug discovery and chemical risk assessment, enabling the prediction of a molecule's behavior without the need for extensive laboratory testing. By analyzing a dataset of compounds with known activities, QSAR models identify key molecular features—encoded as numerical values called "descriptors"—that govern the desired endpoint.

Cheminformatics involves the storage, retrieval, and analysis of chemical information. For a compound like this compound, this includes its structural representation (e.g., SMILES), calculated physicochemical properties, and predicted biological activities based on its similarity to other known molecules. These data form the foundation for building predictive QSAR models.

Predictive modeling for this compound involves using its structural and physicochemical properties to forecast its behavior, such as biological activity or toxicity. This process is rooted in the principle that the structure of a molecule dictates its function. QSAR models are the primary tools for this type of prediction.

Model Development and Validation

The development of a predictive QSAR model begins with the generation of molecular descriptors for a series of related compounds. These descriptors can be categorized into several types:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, polar surface area).

3D Descriptors: Based on the 3D conformation of the molecule (e.g., steric or volume parameters).

Chirality Descriptors: Specifically designed to quantify the unique 3D arrangement of chiral centers, which is crucial for distinguishing between enantiomers like (1R)- and (1S)-1-(2-nitrophenyl)ethylamine. mdpi.com

Once descriptors are calculated, machine learning algorithms such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Random Forests (RF) are used to build the mathematical model. nih.govnih.gov For instance, a study on the toxicity of nitroaromatic compounds used an ensemble model combining two SVM models to predict the 50% lethal dose (LD₅₀) in rats. mdpi.com The statistical robustness of these models is rigorously evaluated using parameters like the coefficient of determination (R²) for the training set and predictive R² (pred_r²) or the area under the receiver operating characteristic curve (AUC-ROC) for an external test set. nih.govnih.gov

Application to Nitrophenyl Compounds

While specific QSAR models exclusively for this compound are not prevalent in public literature, models for the broader class of nitroaromatic compounds offer significant insights. For example, QSAR studies on nitroaromatic toxicity have identified descriptors like the number of nitro groups (nNO₂), the number of sulfur atoms (nS), and other constitutional parameters as key predictors of toxicity. mdpi.com One such model for oral acute toxicity is represented by the equation: -logLD₅₀(M) = 1.599 + 0.4293nNO₂ - 0.4165nS + 1.771nP + 1.313Tox⁺ - 2.110*Tox⁻. mdpi.com

Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been applied to N-nitrophenyl derivatives to understand their herbicidal activity. nih.gov These models generate 3D contour maps that visualize regions where steric bulk or electrostatic charge positively or negatively influences activity, providing a theoretical basis for structural optimization. nih.gov

For chiral molecules like this compound, the inclusion of chirality descriptors is essential. QSAR models for chiral CCR2 antagonists have successfully used a large pool of "relative chirality indices" (RCIs) to differentiate the activity of enantiomers and diastereomers, a technique directly applicable to predicting the specific biological interactions of the (R)-enantiomer. mdpi.com

Predicted Properties and Descriptors

Cheminformatics databases like PubChem provide a wealth of computationally predicted descriptors for molecules. While a specific entry for this compound is not available, the data for the closely related achiral analogue, 2-(2-Nitrophenyl)ethanamine, offers a valuable proxy for understanding its general physicochemical profile. These descriptors are the raw data used in predictive modeling.

Predicted Property / DescriptorPredicted ValueSource
Molecular Weight166.18 g/molPubChem nih.gov
XLogP3 (Lipophilicity)1.3PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count3PubChem nih.gov
Rotatable Bond Count2PubChem nih.gov
Topological Polar Surface Area (TPSA)71.8 ŲPubChem nih.gov
Complexity156PubChem nih.gov

Data presented for the achiral analogue 2-(2-Nitrophenyl)ethanamine (PubChem CID 12498123).

These descriptors quantify the molecule's size, lipophilicity, and potential for hydrogen bonding, all of which are critical factors in its pharmacokinetic and pharmacodynamic behavior. For example, the Topological Polar Surface Area (TPSA) is often correlated with drug transport characteristics, such as intestinal absorption and blood-brain barrier penetration. The presence of a rotatable bond and a defined chiral center are substructure features that would be explicitly considered in advanced QSAR modeling. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The quest for highly enantioselective catalysts remains a central theme in the synthesis of chiral amines. While traditional methods have proven effective, emerging research focuses on the development of more sophisticated and efficient catalytic systems.

Biocatalysis: A significant area of development is the use of enzymes, particularly ω-transaminases (ω-TAs), for the asymmetric synthesis of chiral amines. wiley.comresearchgate.net These biocatalysts offer exceptional stereoselectivity under mild reaction conditions. nih.govdiva-portal.org Research is focused on engineering and discovering novel ω-transaminases with improved substrate scope, stability, and catalytic efficiency, specifically for the synthesis of functionalized amines like (1R)-1-(2-Nitrophenyl)ethylamine. nih.govnih.gov The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactors, is also being explored to simplify the process and reduce costs. nih.gov The development of enzyme cascades, where multiple enzymes work in a one-pot sequence, is another promising approach to synthesize complex chiral amines with multiple stereocenters. nih.gov

Advanced Catalysts: Beyond biocatalysis, the development of novel organometallic and organocatalysts continues to be a vibrant area of research. digitellinc.com The focus is on designing catalysts that are not only highly enantioselective but also robust, recyclable, and require low catalyst loadings. For the synthesis of this compound, this could involve the design of chiral ligands for transition metal catalysts or novel chiral phosphoric acids that can effectively control the stereochemistry of the amine formation.

Green Chemistry Approaches in Synthesis and Resolution

The principles of green chemistry are increasingly being integrated into the synthesis of chiral amines to minimize environmental impact.

Solvent-Free and Aqueous Synthesis: A key goal is to move away from hazardous organic solvents. The use of water as a solvent is highly desirable, and biocatalytic reactions, often performed in aqueous media, are a prime example of this approach. diva-portal.org Research into solvent-free reaction conditions, such as using solid-supported catalysts, is also gaining traction. mdpi.com For instance, the synthesis of phenylaminonaphthoquinones has been demonstrated using silica (B1680970) gel as a solid acid support in a solvent-free reaction. mdpi.com

Atom Economy and Waste Reduction: Future synthetic routes will prioritize atom economy, maximizing the incorporation of starting materials into the final product. Biocatalytic methods, such as the direct asymmetric amination of ketones, are inherently more atom-economical than traditional multi-step syntheses that often involve protecting groups and generate significant waste. hims-biocat.eu The use of cheap and abundant amine donors, like isopropylamine (B41738), in transaminase-catalyzed reactions further enhances the green credentials of the process. wiley.com

Renewable Resources: While not yet widely applied to the synthesis of this compound, a long-term goal in green chemistry is the utilization of renewable feedstocks. Research in this area could one day lead to the production of key starting materials for chiral amine synthesis from biomass rather than petroleum sources.

Integration with Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including improved safety, better process control, and potential for automation and scalability. tue.nl

Enhanced Efficiency and Safety: The small reaction volumes and high surface-area-to-volume ratios in flow reactors allow for excellent heat and mass transfer. This enables reactions to be run at higher temperatures and pressures safely, often leading to significantly shorter reaction times. nih.gov The generation and use of hazardous intermediates, such as benzynes, can be performed more safely in a continuous flow setup where they are consumed immediately. nih.gov

Process Intensification: Integrating catalytic systems, including immobilized enzymes or heterogeneous catalysts, into packed-bed reactors allows for continuous production and easy separation of the product from the catalyst. tue.nl This approach has been successfully demonstrated for the synthesis of various chiral amines and active pharmaceutical ingredients (APIs). nih.govtue.nl The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and scalable manufacturing process.

Application of Machine Learning and Artificial Intelligence in Chiral Synthesis Design

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and optimization of catalysts and synthetic routes. aiche.org

Catalyst Design and Screening: ML algorithms can be trained on existing experimental and computational data to predict the enantioselectivity of a given catalyst for a specific reaction. rsc.org This allows for the rapid in silico screening of large libraries of potential catalysts, identifying the most promising candidates for experimental validation. umich.eduresearchgate.net This data-driven approach can significantly reduce the time and resources required for catalyst development.

Reaction Optimization: AI can also be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and enantioselectivity. By analyzing complex datasets, ML models can identify subtle relationships between reaction parameters and outcomes that may not be apparent to human researchers.

Predictive Synthesis: The ultimate goal is to develop AI systems that can predict the optimal synthetic route for a target molecule like this compound, taking into account factors such as cost, efficiency, and sustainability. While still in its early stages, this area of research holds the potential to revolutionize the way chemical synthesis is planned and executed.

Exploration of New Biological and Material Science Applications

The unique stereochemistry of this compound and other chiral molecules makes them attractive candidates for a variety of applications in biology and material science. chiralpedia.com

Biological Probes and Pharmaceuticals: Chiral amines are crucial building blocks for many pharmaceuticals. While the direct biological activity of this compound is not extensively documented in publicly available research, its structural motifs suggest potential for exploration as a precursor to novel bioactive compounds. For example, related nitrophenyl compounds have been investigated for their antibacterial and antiparasitic activities. researchgate.net The chirality of such molecules is often critical for their interaction with biological targets.

Chiral Materials: In material science, the incorporation of chiral units into polymers, liquid crystals, and nanomaterials can lead to materials with unique optical, electronic, and mechanical properties. chiralpedia.comrsc.orgmdpi.comnih.gov Chiral materials are being explored for applications in areas such as asymmetric catalysis, chiral sensing, and optics. chiralpedia.com this compound could serve as a chiral building block for the synthesis of such advanced materials. For instance, chiral graphene hybrid materials have been developed for applications in chiral recognition and catalysis. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R)-1-(2-Nitrophenyl)ethylamine, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves asymmetric reduction of a nitro-substituted prochiral ketone or imine precursor. For example, enantioselective hydrogenation using chiral catalysts (e.g., Ru complexes with diphosphine ligands) can achieve high enantiomeric excess (ee) . Stereochemical purity is verified via chiral HPLC or polarimetry, with retention times compared to known standards . Evidence from related compounds suggests that racemization risks during purification (e.g., column chromatography) must be mitigated by using low-temperature conditions and non-acidic solvents .

Q. How can researchers characterize the electronic effects of the 2-nitrophenyl group on the ethylamine moiety?

  • Methodological Answer : Computational methods like density functional theory (DFT) can model electron density distribution, while experimental techniques such as NMR spectroscopy (e.g., 1H^{1}\text{H} and 13C^{13}\text{C} chemical shifts) reveal inductive effects. For instance, the nitro group’s electron-withdrawing nature reduces electron density on the adjacent ethylamine, as evidenced by downfield shifts in 1H^{1}\text{H}-NMR spectra of analogous compounds .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Although specific toxicological data are limited, structural analogs (e.g., nitroaromatic amines) suggest potential mutagenicity. Use fume hoods, nitrile gloves, and closed systems during synthesis. Precautionary measures include P261 (avoid inhalation) and P262 (prevent skin contact) per GHS guidelines . Toxicity screening via Ames testing is advised before large-scale use .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The (R)-configuration directs spatial orientation of the amine group, affecting nucleophilic attack trajectories. For example, in SN2 reactions with alkyl halides, steric hindrance from the 2-nitrophenyl group may favor retention of configuration. Kinetic studies using chiral substrates and monitoring via 19F^{19}\text{F}-NMR (if fluorinated analogs are synthesized) can elucidate stereochemical outcomes .

Q. What mechanistic insights explain the compound’s role as a chiral auxiliary in photoremovable protecting groups?

  • Methodological Answer : The nitro group’s photoactivity allows UV-induced cleavage of protecting groups in biomolecules. In one study, this compound derivatives were used to cage adenosine, with photolysis releasing the active compound via a nitro-to-nitrite rearrangement . Time-resolved spectroscopy and HPLC-MS track reaction intermediates .

Q. How can researchers resolve contradictions in reported biological activities of nitroaromatic ethylamine derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility) or metabolic stability. For example, nitro reduction to amino derivatives (observed in microbial systems) can alter bioactivity . Comparative studies using in vitro (cell-free) vs. in vivo (bacterial) assays, coupled with LC-MS metabolite profiling, clarify structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.